molecular formula C9H13N B2442756 3-Methyl-4,5,6,7-tetrahydro-1H-indole CAS No. 14006-85-0

3-Methyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B2442756
CAS No.: 14006-85-0
M. Wt: 135.21
InChI Key: KWKQZBFWQRZNEE-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure with a methyl group at the 3-position and a partially saturated ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a fully unsaturated ring system.

    2-Methylindole: Similar structure with a methyl group at the 2-position.

    4,5,6,7-Tetrahydroindole: Lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered aromatic ring fused with a five-membered nitrogen-containing ring. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₉H₁₁N
  • Molecular Weight : Approximately 149.19 g/mol

The unique structure of this compound allows it to interact with various biological targets, influencing multiple cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its potential against Mycobacterium tuberculosis (MTB), where compounds were screened for their ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined for various analogs, revealing promising candidates with MIC values below 20 µM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, studies have shown that certain derivatives of indoles can affect gene expression related to cell cycle regulation and apoptosis . Furthermore, the compound's ability to modulate inflammatory pathways may contribute to its anticancer efficacy by creating an unfavorable environment for tumor progression.

The biological effects of this compound can be attributed to its interaction with specific enzymes and receptors. It is known to influence several biochemical pathways:

  • Targeting Enzymes : Indole derivatives often bind to enzymes involved in metabolic processes, altering their activity.
  • Receptor Interaction : The compound may interact with receptors associated with inflammation and cancer progression.
  • Gene Expression Modulation : It has been shown to affect the expression of genes involved in inflammatory responses and cellular signaling pathways.

Study on Antimicrobial Activity

In a high-throughput screening of over 100,000 compounds against MTB, several indole derivatives were identified as potent inhibitors. Among these, this compound showed significant inhibition rates at low concentrations (MIC < 20 µM), highlighting its potential as a lead compound for further development .

Anticancer Research

A comprehensive review of indole derivatives indicated that compounds similar to this compound demonstrated strong anticancer activity across various cell lines. The mechanism often involves the induction of oxidative stress and subsequent apoptosis in cancer cells . Additionally, studies suggest that structural modifications can enhance the potency of these compounds against specific cancer types.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaKey Biological Activities
This compound C₉H₁₁NAntimicrobial, Anticancer
Indole C₈H₉NAntidepressant, Anticancer
4-Methylindole C₉H₉NAntimicrobial
5-Hydroxyindole C₉H₉N₃ONeuroprotective

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQZBFWQRZNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Conversion of α-pyrrolecarboxylate esters to α-unsubstituted pyrroles by treatment with phosphoric acid provided a convenient preparation of pyrrole 5b and was extended to 3-n-propyl, 3-n-butyl, and 3-isopropyl derivatives 5d-f of 2,4-dimethylpyrrole 5a. A similar conversion afforded 3-methyl-4,5,6,7-tetrahydroindole 5i from its 2-carboxylate ester derivative 4i. Unsuccessful attempts to extend the method to the preparation of 2,4-dimethyl-3-tert-butylpyrrole 5g led instead to the replacement of both the carboethoxy and tert-butyl groups with hydrogen to give 2,4-dimethylpyrrole 5a. The pyrroles 5g, j, k were obtained from ethyl 3',5'-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g, ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j, and ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate 4k by saponification with potassium hydroxide followed by decarboxylation of the free acids in ethanolamine at 180° C.
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